molecular formula C9H17N B8757831 3-Ethylheptanenitrile CAS No. 2571-05-3

3-Ethylheptanenitrile

Cat. No.: B8757831
CAS No.: 2571-05-3
M. Wt: 139.24 g/mol
InChI Key: SNZMXYKDANOXRV-UHFFFAOYSA-N
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Description

3-Ethylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure consists of a seven-carbon heptane backbone substituted with an ethyl group (-CH₂CH₃) at the third carbon and a nitrile (-CN) functional group. Aliphatic nitriles generally exhibit moderate polarity, volatility, and reactivity, with applications in organic synthesis, pharmaceuticals, and specialty chemicals .

Properties

CAS No.

2571-05-3

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-ethylheptanenitrile

InChI

InChI=1S/C9H17N/c1-3-5-6-9(4-2)7-8-10/h9H,3-7H2,1-2H3

InChI Key

SNZMXYKDANOXRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Heptanenitrile (C₇H₁₃N)

  • Boiling Point : ~196°C (estimated for C₇ chain length).
  • Reactivity : Undergoes typical nitrile reactions (e.g., hydrolysis to carboxylic acids).
  • Key Difference : The absence of branching in heptanenitrile results in higher boiling points compared to branched isomers like this compound, which likely has a lower boiling point due to reduced intermolecular forces .

3-Methylheptanenitrile (C₈H₁₅N)

  • Structure : Branched nitrile with a methyl group at the third carbon.
  • Molecular Weight : 125.21 g/mol.

3-Thiopheneacetonitrile (C₆H₅NS)

  • Structure : Aromatic nitrile with a thiophene ring ().
  • Molecular Weight : 123.17 g/mol.
  • Boiling Point : ~250°C (higher due to aromaticity).
  • Reactivity : The thiophene ring enables electrophilic substitution reactions, unlike aliphatic nitriles. This compound is used in heterocyclic synthesis, whereas this compound is more suited to aliphatic transformations .

Functional Analogues

Acetonitrile (C₂H₃N)

  • Structure : Simplest nitrile, with a two-carbon chain.
  • Boiling Point : 81.6°C.
  • Applications : Widely used as a solvent in HPLC and organic synthesis.
  • Comparison : this compound’s longer chain and branching reduce volatility and increase lipophilicity, making it less ideal as a solvent but more useful in hydrophobic media .

Benzonitrile (C₇H₅N)

  • Structure : Aromatic nitrile with a benzene ring.
  • Boiling Point : 191°C.
  • Reactivity : Stabilized by resonance, making it less reactive toward nucleophiles than aliphatic nitriles.
  • Key Difference : this compound lacks aromatic stabilization, rendering it more reactive in hydrolysis and reduction reactions .

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